3-Propionyl-2-benzoxazolinone
Overview
Description
3-Propionyl-2-benzoxazolinone is a heterocyclic compound that belongs to the benzoxazolinone family. This compound is characterized by a benzene ring fused with an oxazolinone ring, with a propionyl group attached at the third position. Benzoxazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Propionyl-2-benzoxazolinone can be synthesized through various methods. One common approach involves the reaction of 2-aminophenol with propionic acid in the presence of polyphosphoric acid (PPA), which yields a higher product yield . Another method involves the Friedel-Crafts acylation of 2-aminophenol with propionyl chloride in the presence of aluminum chloride (AlCl3) and dimethylformamide (DMF), although this method typically results in a lower yield .
Industrial Production Methods: Industrial production of this compound often employs continuous-flow processes to enhance efficiency and yield. For instance, the Hofmann rearrangement of salicylamide using trichloroisocyanuric acid as a chlorinating agent has been implemented in a continuous-flow setup, allowing for the preparation of large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions: 3-Propionyl-2-benzoxazolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Friedel-Crafts acylation and alkylation reactions typically employ aluminum chloride (AlCl3) as a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other heterocyclic compounds.
Industry: The compound’s stability and reactivity make it useful in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Propionyl-2-benzoxazolinone involves its interaction with various molecular targets. In the context of its antidepressant activity, the compound inhibits the reuptake of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft . This action is similar to that of bupropion, a well-known antidepressant.
Comparison with Similar Compounds
3-Methyl-2-benzoxazolinone: Similar in structure but with a methyl group instead of a propionyl group.
6-Nitro-2-benzoxazolinone: Contains a nitro group at the sixth position, which alters its chemical properties and biological activities.
Uniqueness: 3-Propionyl-2-benzoxazolinone is unique due to its specific propionyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its potential as an antidepressant and its reactivity in various chemical reactions.
Biological Activity
3-Propionyl-2-benzoxazolinone (C₁₀H₉NO₃) is a heterocyclic compound belonging to the benzoxazolinone family, which is known for its diverse biological activities. The compound's structure includes a benzoxazolinone moiety with a propionyl substituent at the 3-position, which contributes to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, anti-inflammatory, and anticancer properties, supported by various research findings.
The molecular formula of this compound is C₁₀H₉NO₃. Its unique structural features allow it to interact with various biological targets, making it a candidate for drug development in multiple therapeutic areas.
1. Antibacterial Activity
Research has demonstrated that this compound exhibits significant antibacterial properties against several bacterial strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values indicate its effectiveness against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |
---|---|---|
Escherichia coli | 25 | 50 |
Bacillus subtilis | 15 | 30 |
Staphylococcus aureus | 20 | 40 |
Salmonella enteritidis | 30 | 60 |
The compound's antibacterial activity was evaluated using broth dilution methods and plating techniques, revealing that it is particularly effective against E. coli and B. subtilis, while showing moderate activity against S. aureus and S. enteritidis .
2. Antifungal Activity
In addition to its antibacterial properties, this compound has been tested for antifungal activity. Studies indicate that it can inhibit the growth of fungi such as Candida albicans and Aspergillus niger. The antifungal efficacy is assessed through similar MIC and MBC evaluations.
Fungal Strain | MIC (μg/mL) | MBC (μg/mL) |
---|---|---|
Candida albicans | 20 | 40 |
Aspergillus niger | 25 | 50 |
These findings suggest that the compound could be a valuable addition to antifungal therapies .
3. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored in various in vitro assays. The compound inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2, indicating its potential for treating inflammatory conditions.
4. Anticancer Activity
Recent studies have highlighted the cytotoxic effects of this compound on cancer cell lines, particularly breast cancer (MCF-7) cells. The compound demonstrated significant inhibition of cell viability at low concentrations.
Cell Line | IC₅₀ (μM) |
---|---|
MCF-7 | 50 |
HeLa | 60 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent .
Case Studies
Several case studies have been conducted to evaluate the biological activities of benzoxazolinone derivatives, including:
- Antibacterial Efficacy : A study demonstrated that derivatives of benzoxazolinones exhibited varying degrees of antibacterial activity against multiple pathogens, reinforcing the significance of structural modifications in enhancing efficacy .
- Cytotoxicity Assessment : In vitro studies on MCF-7 cells indicated that certain derivatives possess promising cytotoxicity at concentrations that are not harmful to normal cells, suggesting a selective action against cancerous cells .
Properties
IUPAC Name |
3-propanoyl-1,3-benzoxazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-2-9(12)11-7-5-3-4-6-8(7)14-10(11)13/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWYZPGRKYRKNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C2=CC=CC=C2OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357111 | |
Record name | 3-Propionyl-2-benzoxazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90357111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33388-19-1 | |
Record name | 3-Propionyl-2-benzoxazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90357111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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